molecular formula C19H24N2O3 B6056300 4-tert-butyl-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide

4-tert-butyl-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide

Cat. No. B6056300
M. Wt: 328.4 g/mol
InChI Key: YOOOBKPDAXPTHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

4-tert-butyl-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit significant anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. It also acts on the GABA-A receptors in the brain, which are responsible for the regulation of neuronal excitability, leading to its anticonvulsant properties.
Biochemical and Physiological Effects:
4-tert-butyl-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide has been found to exhibit significant biochemical and physiological effects such as reducing inflammation and pain, suppressing seizures, and improving cognitive function. It has also been found to have a low toxicity profile, making it a safe compound for use in various experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-tert-butyl-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide is its ability to inhibit COX-2 enzyme, making it a useful tool for studying the role of inflammation in various diseases. However, its low solubility in aqueous solutions and instability under acidic conditions can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-tert-butyl-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide. One of the potential areas of research is the development of new drugs based on this compound for the treatment of various diseases such as inflammation, pain, and epilepsy. Another potential area of research is the study of its effects on other targets in the body, such as the immune system and the central nervous system. Finally, the development of new synthesis methods for this compound can lead to its wider availability for use in various experiments.
Conclusion:
In conclusion, 4-tert-butyl-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide is a promising compound that has potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. Its ability to inhibit COX-2 enzyme and act on GABA-A receptors makes it a useful tool for studying the role of inflammation and seizures in various diseases. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis method of 4-tert-butyl-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide involves the reaction of tert-butylamine, benzoyl chloride, and succinic anhydride in the presence of a suitable solvent such as dichloromethane. The reaction mixture is then stirred at room temperature for several hours, followed by the addition of a suitable base such as sodium bicarbonate to neutralize the mixture. The resulting product is then purified using column chromatography to obtain the desired compound.

properties

IUPAC Name

4-tert-butyl-N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-19(2,3)13-10-8-12(9-11-13)16(22)20-21-17(23)14-6-4-5-7-15(14)18(21)24/h8-11,14-15H,4-7H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOOBKPDAXPTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NN2C(=O)C3CCCCC3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.